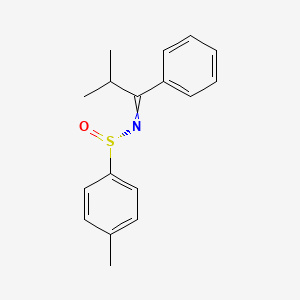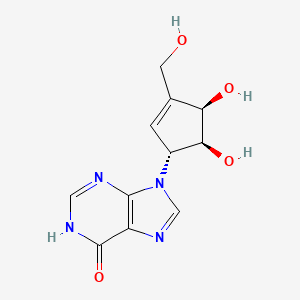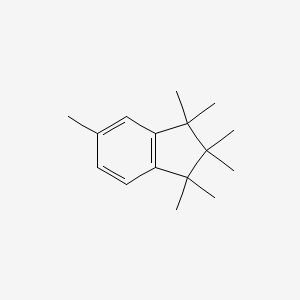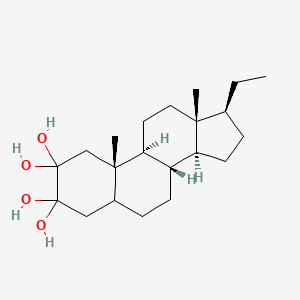
Pregnane-2,2,3,3-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnane-2,2,3,3-tetrol is a steroid derivative belonging to the pregnane class of compounds. Steroids are organic molecules with a characteristic arrangement of four cycloalkane rings joined to each other. Pregnane derivatives are known for their significant roles in various biological systems, including acting as hormones and intermediates in the biosynthesis of other steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pregnane-2,2,3,3-tetrol typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregnane derivatives at specific positions. For example, the hydroxylation of 5β-pregnan-20-one can yield various hydroxylated products, including this compound . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or osmium tetroxide, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar hydroxylation reactions but optimized for higher yields and purity. The process may include steps like crystallization and chromatography to purify the final product. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve more efficient and environmentally friendly production methods.
Chemical Reactions Analysis
Types of Reactions
Pregnane-2,2,3,3-tetrol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents.
Reduction: Conversion to alcohols or alkanes using reducing agents.
Substitution: Replacement of hydroxyl groups with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in solvents like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Thionyl chloride, phosphorus tribromide for halogenation; amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Pregnane-2,2,3,3-tetrol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Used in the production of pharmaceuticals and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of pregnane-2,2,3,3-tetrol involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can bind to steroid receptors and modulate gene expression. It may also interact with enzymes involved in steroid metabolism, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Pregnane-3,11,17,20-tetrol
- 5α-Pregnan-3α,11β,17,21-tetrol-20-one
- 5α-Pregnane-3α,11β,17α,21-tetrol-20-one
Uniqueness
Pregnane-2,2,3,3-tetrol is unique due to its specific hydroxylation pattern, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may have distinct interactions with molecular targets and different pharmacokinetic properties .
Properties
CAS No. |
72692-11-6 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,2,3,3-tetrol |
InChI |
InChI=1S/C21H36O4/c1-4-13-6-8-16-15-7-5-14-11-20(22,23)21(24,25)12-19(14,3)17(15)9-10-18(13,16)2/h13-17,22-25H,4-12H2,1-3H3/t13-,14?,15-,16-,17-,18+,19-/m0/s1 |
InChI Key |
ZUHCTVQQGFQGSP-OAGGQNOISA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(C(C4)(O)O)(O)O)C)C |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)(O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

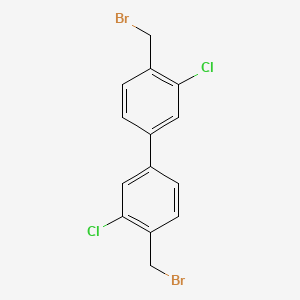

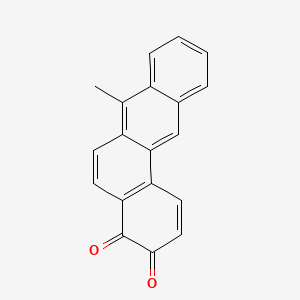
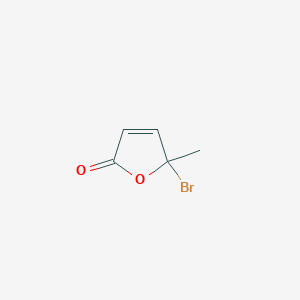
![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
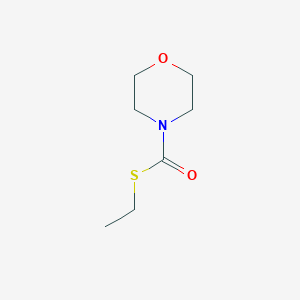
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
